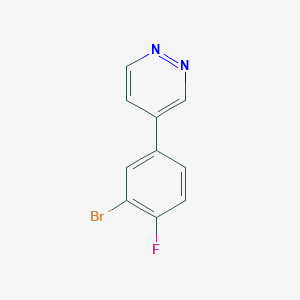

4-(3-Bromo-4-fluorophenyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Bromo-4-fluorophenyl)pyridazine is a chemical compound with the CAS Number: 2402828-74-2 . It has a molecular weight of 253.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for 4-(3-Bromo-4-fluorophenyl)pyridazine is 1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

4-(3-Bromo-4-fluorophenyl)pyridazine is a powder that is stored at room temperature .Scientific Research Applications

Antimicrobial and Antibacterial Agents

The structure of 4-(3-Bromo-4-fluorophenyl)pyridazine has been explored for its potential use in creating new antimicrobial and antibacterial agents. The presence of the pyridazine ring, which is known for its bioactivity, suggests that derivatives of this compound could be effective against a range of bacterial strains. Research indicates that modifications to the pyridazine moiety can lead to compounds with significant antibacterial properties, potentially addressing the growing concern of antibiotic resistance .

Anticancer Activity

Pyridazine derivatives, including 4-(3-Bromo-4-fluorophenyl)pyridazine, have been studied for their anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for the development of novel anticancer drugs. Its structural similarity to purine bases, which are components of DNA, allows it to interfere with DNA replication and cell division in cancer cells .

Anti-Inflammatory and Analgesic Applications

The pyridazine core is also being investigated for its anti-inflammatory and analgesic effects. Compounds based on 4-(3-Bromo-4-fluorophenyl)pyridazine may inhibit the production of inflammatory mediators, thereby reducing inflammation and pain. This could lead to the development of new medications for chronic inflammatory diseases .

Neuroprotective Effects

Studies have shown that pyridazine derivatives can exhibit neuroprotective effects. This includes the potential to protect nerve cells from damage or degeneration. As such, 4-(3-Bromo-4-fluorophenyl)pyridazine could be a starting point for the synthesis of drugs aimed at treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

The antioxidant capacity of pyridazine compounds is another area of interest. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Derivatives of 4-(3-Bromo-4-fluorophenyl)pyridazine could serve as a basis for creating potent antioxidants, contributing to the prevention of diseases caused by oxidative damage .

Enzyme Inhibition

Pyridazine derivatives are known to act as enzyme inhibitors, which can have therapeutic applications. For instance, they can inhibit enzymes involved in the synthesis of cholesterol or other biologically active molecules. This property of 4-(3-Bromo-4-fluorophenyl)pyridazine can be harnessed to develop drugs for conditions like hypercholesterolemia .

Mechanism of Action

Target of Action

The primary target of 4-(3-Bromo-4-fluorophenyl)pyridazine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulse transmission in both mammals and fish .

Mode of Action

The compound’s interaction with its target, AchE, can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . This is because a reduction in AchE activity can affect normal nerve pulse transmission .

Biochemical Pathways

The compound’s action can lead to an increase in the concentration of Malondialdehyde (MDA) , a common biomarker for cells and tissue oxidative injury . This increase, however, was found to be statistically insignificant .

Result of Action

The result of the compound’s action is a potential neurotoxic effect, as evidenced by changes in AchE activity and MDA levels in the brain of alevins . This can be associated with changes in behavioral parameters and swimming potential .

properties

IUPAC Name |

4-(3-bromo-4-fluorophenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCNQQBTDAQHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=NC=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)